molecular formula C21H22N2O4S2 B6182114 (2E)-3-[5-(4-tert-butylbenzenesulfonamido)-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide CAS No. 1215115-03-9

(2E)-3-[5-(4-tert-butylbenzenesulfonamido)-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide

Cat. No. B6182114
CAS RN: 1215115-03-9
M. Wt: 430.5
InChI Key:
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Description

The compound contains several functional groups, including a benzothiophene, a tert-butylbenzenesulfonamido group, and a hydroxyprop-2-enamide group. These groups could potentially confer interesting chemical and biological properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiophene ring system is aromatic, and the tert-butylbenzenesulfonamido group would add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiophene and tert-butylbenzenesulfonamido groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-tert-Butylbenzenesulfonyl Chloride, a related compound, is a solid at 20°C and should be stored under inert gas .

Safety and Hazards

While specific safety and hazard data for this compound is not available, related compounds such as 4-tert-Butylbenzenesulfonyl Chloride are known to cause skin burns and eye damage .

Future Directions

The study of this compound could open up new avenues in organic chemistry and potentially in medicinal chemistry, given its complex structure and the presence of multiple functional groups .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(2E)-3-[5-(4-tert-butylbenzenesulfonamido)-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide' involves the synthesis of the benzothiophene ring, followed by the introduction of the sulfonamide group, and then the addition of the hydroxypropenamide group.", "Starting Materials": [ "2-bromo-1-benzothiophene", "4-tert-butylbenzenesulfonamide", "N-hydroxyprop-2-enamide", "potassium tert-butoxide", "copper(I) iodide", "N,N-dimethylformamide", "triethylamine", "acetic acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-2-benzothiophenol by reacting 2-bromo-1-benzothiophene with potassium tert-butoxide and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Synthesis of 5-(4-tert-butylbenzenesulfonamido)-2-benzothiophenol by reacting 5-bromo-2-benzothiophenol with 4-tert-butylbenzenesulfonamide and triethylamine in acetic acid.", "Step 3: Synthesis of (2E)-3-[5-(4-tert-butylbenzenesulfonamido)-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide by reacting 5-(4-tert-butylbenzenesulfonamido)-2-benzothiophenol with N-hydroxyprop-2-enamide and sodium bicarbonate in ethyl acetate and water." ] }

CAS RN

1215115-03-9

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5

Purity

95

Origin of Product

United States

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